3-Aminophenol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

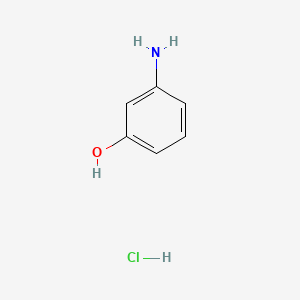

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBCSMXGLXAXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892453 | |

| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-81-0 | |

| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminophenol hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Aminophenol Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound (CAS No: 51-81-0), a critical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in synthesis, research, and development.

Introduction: The Versatility of a Bifunctional Aromatic

This compound is the hydrochloride salt of 3-aminophenol, an aromatic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group at the meta position of a benzene ring.[1][2] This bifunctional nature imparts a unique and versatile reactivity, establishing it as a cornerstone building block for a wide range of complex molecules.[2][3] Its primary significance in the pharmaceutical sector is as a key precursor for antitubercular drugs, such as 4-Aminosalicylic acid (PAS), and as an intermediate for various antiseptics and other medicinal compounds.[2][4][5] Beyond pharmaceuticals, it is indispensable in the synthesis of fluorescent dyes, hair colorants, and as a stabilizer for certain polymers.[6]

This guide will elucidate the fundamental chemical and physical properties of this compound, explore its spectroscopic signature, detail its reactivity and applications, and provide validated experimental protocols relevant to its use in a laboratory setting.

Core Chemical and Physical Properties

This compound is a white to off-white or light brown crystalline solid at room temperature.[1][7] Its salt form enhances stability and modifies its solubility profile compared to its free base, 3-aminophenol. The relatively high melting point is indicative of strong intermolecular forces, primarily ionic interactions and hydrogen bonding within its crystal lattice.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51-81-0 | [7][8][9] |

| Molecular Formula | C₆H₈ClNO | [1][7][8] |

| Molecular Weight | 145.59 g/mol | [8][10] |

| Appearance | White to light brown crystalline powder/solid | [1][7] |

| Melting Point | 228 °C | [1][7][11] |

| Boiling Point | 298.6 °C at 760 mmHg | [1][12] |

| Flash Point | 116.4 °C | [1][12] |

| IUPAC Name | 3-aminophenol;hydrochloride | [8] |

| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [8][10] |

Solubility Profile

The hydrochloride salt form renders the compound readily soluble in polar solvents. It demonstrates good solubility in water and is also soluble in alcohols like ethanol.[1] Its solubility extends to polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This solubility is a key consideration for its use in aqueous reaction media and for formulation development. In contrast, its parent compound, 3-aminophenol, is only slightly soluble in cold water but freely soluble in hot water.[13][14]

Acidity and Basicity (pKa)

The parent molecule, 3-aminophenol, is amphoteric.[1][3] The presence of the acidic phenolic hydroxyl group and the basic amino group results in two distinct pKa values. For 3-aminophenol, the measured pKa values are approximately 4.37 for the protonated amino group and 9.82 for the hydroxyl group.[6][13] The hydrochloride salt in an aqueous solution will behave as an acid. The pH of a 10 g/L aqueous solution of the free base is 6.8 at 20°C, and the hydrochloride salt form is expected to generate a more acidic solution.[1][15]

Chemical Structure and Reactivity

The utility of this compound in synthesis stems from the distinct reactivity of its two functional groups and the aromatic ring. The amino group can be readily diazotized, acylated, or alkylated, while the hydroxyl group can undergo etherification or esterification. The aromatic ring is activated towards electrophilic aromatic substitution.

Caption: Structure of this compound.

Key Synthetic Transformations

The strategic placement of the amino and hydroxyl groups allows for a variety of chemical transformations, making it a valuable intermediate.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is a gateway to a vast number of functionalities through Sandmeyer-type reactions.

-

Acylation/Alkylation: Both the amino and hydroxyl groups can be acylated or alkylated. Selective protection is often required to functionalize one group in the presence of the other, a common strategy in multi-step syntheses.

-

Electrophilic Aromatic Substitution: The -OH and -NH₂ groups are strong activating groups, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). This reactivity is harnessed in the synthesis of polysubstituted aromatic compounds. For instance, the synthesis of p-aminosalicylic acid (PAS) from 3-aminophenol involves a carboxylation reaction (Kolbe-Schmitt reaction).[5]

Caption: Key synthetic pathways for this compound.

Spectroscopic Profile

Spectroscopic data is crucial for the identification and purity assessment of this compound.

Table 2: Representative Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the 6.0-8.0 ppm range. Protons of the -NH₃⁺ and -OH groups are exchangeable and may appear as broad singlets; their chemical shift is highly dependent on solvent and concentration.[16][17] |

| ¹³C NMR | Aromatic carbons resonate in the 110-160 ppm region. The carbon atoms attached to the -OH and -NH₃⁺ groups will be shifted downfield.[18] |

| IR Spectroscopy | Broad absorption band around 3200-3400 cm⁻¹ corresponding to O-H and N-H stretching. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching bands in the 1450-1600 cm⁻¹ region.[19][20] |

| Mass Spec (ESI+) | The free base (3-aminophenol) would show a molecular ion peak [M+H]⁺ at m/z 110.1.[18] |

Note: Actual chemical shifts and peak shapes can vary based on the solvent, concentration, and instrument used.

Applications in Drug Development and Research

The structural attributes of this compound make it a valuable starting material in medicinal chemistry and process development.

-

Antitubercular Agents: It is a key intermediate in the industrial synthesis of p-aminosalicylic acid (PAS), an essential second-line drug for treating tuberculosis.[2][5]

-

Dye Synthesis: It is used to prepare 3-(diethylamino)phenol, a crucial intermediate for fluorescent dyes like rhodamine B, which have applications as biological stains and tracers.[6]

-

Fungicides and Antiseptics: The scaffold is present in various fungicides and antiseptic compounds, highlighting its broad utility in developing bioactive molecules.[2][5]

-

Drug Delivery Systems: Recent research has explored its use in modifying nanoparticles for drug delivery applications. For example, 3-aminophenol has been grafted onto zinc sulfide nanoparticles to create a carrier for the sustained release of drugs like famotidine.[21]

Experimental Protocols

The following protocols are provided as illustrative examples for experienced laboratory personnel. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Aminophenol from 3-Nitrophenol (Reduction)

This protocol describes the synthesis of the free base, 3-aminophenol, which can then be converted to the hydrochloride salt.

Causality: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Using a metal catalyst like palladium on carbon with a hydrogen source is a clean and efficient method.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-nitrophenol (1 eq) and a suitable solvent such as ethanol (10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the 3-nitrophenol).

-

Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus. For this reaction, atmospheric pressure is often sufficient, but it can be conducted under higher pressure (e.g., 50 psi) to increase the reaction rate.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude 3-aminophenol.

-

Purification: The product can be purified by recrystallization from hot water to yield white to off-white crystals.[22]

-

Salt Formation: To form the hydrochloride salt, dissolve the purified 3-aminophenol in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration.

Protocol 2: Forced Degradation Study for Stability Assessment

Causality: Forced degradation studies are essential in drug development to understand a compound's stability profile and to develop stability-indicating analytical methods. This protocol exposes the compound to stress conditions to identify potential degradation products.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[23]

-

Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[23]

-

Oxidative Degradation: Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[23]

-

Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.[23]

-

Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector, to quantify the parent compound and identify any degradation products.[23]

Safety, Handling, and Stability

This compound must be handled with care, as it is harmful if swallowed, and can cause skin and serious eye irritation.[7][10][11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10][11]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10][11]

Stability and Storage: The compound may be sensitive to prolonged exposure to air and light, which can cause it to darken due to oxidation.[15][24][25] It is stable under normal conditions but should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[7][10][23][25]

Conclusion

This compound is a fundamentally important chemical intermediate with a rich profile of reactivity and a broad scope of applications. Its bifunctional nature, well-characterized physicochemical properties, and versatile synthetic pathways make it an invaluable tool for researchers and developers in the pharmaceutical and chemical industries. A thorough understanding of its properties, handling requirements, and reactivity is paramount to leveraging its full potential in the synthesis of novel drugs, dyes, and advanced materials.

References

- Smolecule. (n.d.). Buy this compound | 51-81-0.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- INCI Beauty. (n.d.). M-AMINOPHENOL HCL.

- ChemIndex. (n.d.). 51-81-0 | 3-hydroxyanilinium chloride.

- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.

- CAS Common Chemistry. (n.d.). Phenol, 3-amino-, hydrochloride (1:1). American Chemical Society.

- AngeneChemical. (n.d.). Phenol, 3-amino-, hydrochloride|51-81-0.

- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.

- Wikipedia. (n.d.). 3-Aminophenol.

- Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Pharmaceutical Applications of 3-Aminophenol.

- Solubility of Things. (n.d.). 4-Aminophenol hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Aminophenol: Properties, Applications, and Manufacturing Excellence.

- Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.

- PrepChem.com. (n.d.). Preparation of 3-aminophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophenol: Key to Pharmaceutical Synthesis and Innovation.

- Al-Ostath, A., et al. (2022). Design of 3-aminophenol-grafted polymer-modified zinc sulphide nanoparticles as drug delivery system. PubMed Central.

- Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References.

- ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the presence....

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). p-Aminophenol.

- Loba Chemie. (n.d.). 3-AMINOPHENOL.

- Wikipedia. (n.d.). 4-Aminophenol.

Sources

- 1. Buy this compound | 51-81-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. This compound | 51-81-0 [chemicalbook.com]

- 8. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | 51-81-0 [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 51-81-0 | 3-hydroxyanilinium chloride [chemindex.com]

- 13. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 591-27-5 CAS | 3-AMINOPHENOL | Phenols & Derivatives | Article No. 01065 [lobachemie.com]

- 15. 3-Aminophenol | 591-27-5 [chemicalbook.com]

- 16. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Aminophenol [orgspectroscopyint.blogspot.com]

- 19. This compound(51-81-0) IR Spectrum [chemicalbook.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Design of 3‐aminophenol‐grafted polymer‐modified zinc sulphide nanoparticles as drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. echemi.com [echemi.com]

- 25. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Aminophenol Hydrochloride: From Synthesis to Pharmaceutical Applications

This guide provides a comprehensive technical overview of 3-Aminophenol hydrochloride (CAS No: 51-81-0), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its significant role as a precursor in the pharmaceutical and dye industries. Through detailed protocols, analytical methodologies, and mechanistic insights, this whitepaper serves as an essential resource for leveraging this compound in advanced chemical applications.

Introduction: The Versatility of a Core Intermediate

3-Aminophenol, and its hydrochloride salt, are aromatic compounds that hold a significant position in the landscape of industrial organic chemistry.[1] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the benzene ring imparts a dual reactivity, making it a versatile building block for a wide array of complex molecules.[2] While it finds extensive use as a coupler in the synthesis of dyes and as a stabilizer for plastics, its role as a starting material for active pharmaceutical ingredients (APIs) is of paramount importance in the field of medicinal chemistry.[3][4] This guide will elucidate the fundamental chemistry of this compound and explore its journey from a laboratory-scale synthesis to its application in the development of life-saving drugs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 51-81-0 | [5] |

| Molecular Formula | C₆H₈ClNO | [5] |

| Molecular Weight | 145.59 g/mol | [5] |

| Melting Point | 228 °C | [6] |

| Boiling Point | 298.6 °C at 760 mmHg | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in water | [6] |

| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [5] |

Synthesis of 3-Aminophenol and its Hydrochloride Salt

The industrial and laboratory synthesis of 3-aminophenol can be achieved through several routes, each with its own set of advantages and considerations. The subsequent conversion to its hydrochloride salt is a straightforward acid-base reaction.

Synthesis of 3-Aminophenol: Key Methodologies

Method 1: Dehydrogenation of 3-Amino-2-cyclohexen-1-one

This method involves the dehydrogenation of 3-amino-2-cyclohexene-1-one using a palladium catalyst. This process is attractive from a commercial viewpoint due to the potential for high yields.[2]

Experimental Protocol:

-

In a one-liter agitated autoclave, charge m-phenylenediamine (1.5 moles), acetic acid (3.0 moles), water (225 g), and 5% palladium on carbon (4.8 g, 55% in water).

-

Purge the autoclave with nitrogen.

-

Introduce hydrogen gas at a pressure of 140 psig and maintain the temperature at 60°C for 3 hours.

-

Cool the reaction mixture to room temperature, vent the autoclave, and remove the catalyst by filtration.

-

The resulting solution contains 3-amino-2-cyclohexene-1-one, which can be dehydrogenated in a subsequent step by heating in the presence of a supported palladium or palladium-platinum catalyst in a suitable solvent to yield 3-aminophenol.[2]

Method 2: Reaction of Resorcinol with Ammonia

This is a classical method that involves the amination of resorcinol under high temperature and pressure.

Experimental Protocol:

-

Charge an autoclave with 200 g of resorcinol, 120 g of ammonium chloride, and 400 ml of 10% aqueous ammonia.

-

Heat the mixture in the sealed autoclave at 220°C for approximately 14 hours, or until the pressure inside the autoclave stabilizes.

-

After cooling, concentrate the reaction mixture to dryness under vacuum.

-

Dissolve the residue in 650-750 ml of hot distilled water and allow it to cool, which will cause the crude 3-aminophenol to crystallize.

-

Filter the crude product. The filtrate can be treated with concentrated hydrochloric acid, extracted with ether to remove unreacted resorcinol, and then made basic with ammonia to recover additional product.[6]

-

Purify the crude 3-aminophenol by recrystallization from water.[6]

Caption: Workflow for the synthesis of 3-aminophenol from resorcinol.

Preparation of this compound

The conversion of the free base, 3-aminophenol, to its hydrochloride salt is a standard acid-base neutralization reaction. This process increases the compound's stability and water solubility.

Experimental Protocol:

-

Dissolve a known quantity of purified 3-aminophenol in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic, so cooling may be necessary.

-

The this compound will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting material or excess acid.

-

Dry the resulting white to off-white crystalline solid under vacuum to obtain pure this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial starting material for several important pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications.

Precursor to 4-Aminosalicylic Acid (PAS)

4-Aminosalicylic acid is an antibiotic used in the treatment of tuberculosis.[7] The synthesis of PAS from 3-aminophenol is a classic example of its utility in drug manufacturing.

Synthetic Pathway Overview:

The synthesis involves the carboxylation of 3-aminophenol, a reaction analogous to the Kolbe-Schmitt reaction.

Experimental Protocol (Illustrative):

-

A mixture of 3-aminophenol, sodium bicarbonate, and water is heated to 90-95°C.[5]

-

The reaction is carried out under a carbon dioxide atmosphere at elevated pressure.

-

After several hours of heating, the reaction mixture is cooled, leading to the precipitation of unreacted 3-aminophenol and sodium bicarbonate, which are removed by filtration.[5]

-

The aqueous solution containing the sodium salt of 4-aminosalicylic acid is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.[5]

-

This acidification causes the precipitation of 4-aminosalicylic acid hydrochloride, which is then collected by filtration, washed, and dried.[5]

Role in the Synthesis of Tramadol

Tramadol is a widely used centrally acting analgesic. While not a direct reaction product, a key intermediate in some synthetic routes to Tramadol is 3-bromoanisole or 3-methoxyphenyl magnesium bromide, which can be synthesized from 3-aminophenol.

Synthetic Workflow Outline:

Caption: Synthetic pathway from 3-aminophenol to a key precursor for Tramadol synthesis.[8][9]

Mechanism of Action of a 3-Aminophenol Derivative: 4-Aminosalicylic Acid

The therapeutic effect of 4-aminosalicylic acid (PAS) against Mycobacterium tuberculosis is primarily due to its ability to inhibit the synthesis of folic acid, an essential nutrient for the bacteria.[10][11]

PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the bacterial folate synthesis pathway. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[10] By blocking this step, PAS effectively halts the production of folic acid, leading to the inhibition of bacterial growth and replication.[10]

Caption: Inhibition of the folic acid synthesis pathway by 4-aminosalicylic acid.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical and other high-purity applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and quantifying any impurities.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Run Time | 10 minutes |

This method is suitable for the quantitative analysis of 3-aminophenol and its related substances.[12] Method validation according to ICH guidelines is essential for its application in a regulated environment.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a unique fingerprint of the molecule, allowing for its identification. Key characteristic peaks include:

-

O-H stretch: Broad band around 3200-3600 cm⁻¹

-

N-H stretch (as -NH₃⁺): Broad absorption in the 2500-3000 cm⁻¹ region

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

-

N-H bend: Around 1500-1600 cm⁻¹

-

C=C aromatic ring stretch: Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch: Strong band around 1200-1300 cm⁻¹

-

C-N stretch: Around 1250-1335 cm⁻¹[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

¹H NMR (in D₂O): The aromatic protons will appear as a complex multiplet in the region of approximately 7.0-7.5 ppm. The signals for the -OH and -NH₃⁺ protons may be broad or exchange with the solvent.

¹³C NMR (in D₂O): The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield (higher ppm value), as will the carbon attached to the ammonium group, compared to the other aromatic carbons.

Safety and Handling

3-Aminophenol and its hydrochloride salt are harmful if swallowed or inhaled and can cause skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone intermediate with broad applicability, most notably in the synthesis of pharmaceuticals and dyes. Its versatile chemical nature, stemming from the presence of both amino and hydroxyl functional groups, allows for its integration into a multitude of synthetic pathways. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective and safe utilization in research and industrial settings. This guide has provided a detailed technical overview to support scientists and developers in harnessing the full potential of this valuable compound.

References

- Chemsrc. (n.d.). This compound. Retrieved January 9, 2026, from a relevant chemical supplier's website.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 4-Aminosalicylic acid.

- Lange, N. A., & Hambourger, W. E. (1931). Method for the manufacture of 3-aminophenol. U.S. Patent No. 1,882,448. Washington, DC: U.S.

- Wikipedia. (n.d.). 3-Aminophenol.

- Sigma-Aldrich. (n.d.). This compound. Retrieved January 9, 2026, from a relevant chemical supplier's website.

- Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved January 9, 2026, from a relevant chemical supplier's website.

- Flick, K., & Frankus, E. (1977). 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol, its isomers and their salts. U.S. Patent No. 4,032,561. Washington, DC: U.S.

- Santa Cruz Biotechnology. (n.d.). 3-Aminophenol. Retrieved January 9, 2026, from a relevant chemical supplier's website.

- ChemicalBook. (n.d.). 3-Aminophenol. Retrieved January 9, 2026, from a relevant chemical supplier's website.

- PrepChem.com. (n.d.). Preparation of 3-aminophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026, from a relevant chemical supplier's blog.

- Patsnap Synapse. (2024). What is the mechanism of Aminosalicylic acid?

- PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid.

- Zhang, J., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic Letters, 17(21), 5348–5351.

- HPLC Method Development. (n.d.). Avantor.

- PubChem. (n.d.). 4-Aminosalicylic Acid. National Center for Biotechnology Information.

- CN103360269B. (2015). Preparation method of 3-chloro-2-aminophenol.

- ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol.

- Savelyev, V. A., et al. (1998). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Molecules, 3(5), M83.

- EP0468821A1. (1992). Process for the preparation of rhodamines.

- MDPracticeGuide.com. (2011, August 26).

- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-Aminosalicylic acid synthesis. Retrieved January 9, 2026, from a relevant chemical supplier's website.

- Reyes-Ramírez, A., et al. (2007). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 51(4), 234-236.

- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment 2: Acetanilide from Aniline; Recrystallization. Retrieved January 9, 2026, from a relevant university's chemistry department website.

- Taylor & Francis. (n.d.). 4-aminosalicylic acid – Knowledge and References.

- ResearchGate. (n.d.). Synthesis of a simple rhodamine dye derived from 3-diethylaminophenol and formaldehyde.

- Scribd. (n.d.). HPLC Methods For.

- The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- CN10567583A. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).

- ChemistryViews. (2025). Making Rhodamine B Dyes Using a Continuous Flow Method.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from a relevant nanotechnology resource website.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 9, 2026, from a relevant university's chemistry department website.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 3. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. nioch.nsc.ru [nioch.nsc.ru]

- 10. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 11. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3-Aminophenol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Aminophenol hydrochloride (CAS RN: 51-81-0), a critical intermediate in the synthesis of pharmaceuticals and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, spectroscopic signatures, and crystallographic arrangement. By synthesizing experimental data with established chemical principles, this guide explains the causality behind its structural characteristics and provides validated protocols for its analysis. The narrative emphasizes the interplay between the molecule's structure and its reactivity, providing a foundational understanding for its application in advanced chemical synthesis.

Introduction and Physicochemical Properties

This compound is the salt formed from the reaction of 3-aminophenol, an aromatic amine and phenol, with hydrochloric acid. The protonation of the amino group significantly alters the compound's physical properties compared to its free base, 3-aminophenol. This transformation enhances water solubility and thermal stability, making it a more versatile reagent in various synthetic applications, including the preparation of fluorescent dyes like rhodamine B and as a stabilizer in certain polymers.[2]

The hydrochloride salt exists as a stable, crystalline solid, typically appearing as white to off-white crystals or powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ClNO | [4] |

| Molecular Weight | 145.59 g/mol | [5] |

| Melting Point | 228 °C | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | |

| pKa (conjugate acid) | 4.37 (for the amine group of parent) | [3] |

| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [5] |

Synthesis and Purification Workflow

The reliable analysis of molecular structure is predicated on the purity of the sample. While this compound is commercially available, understanding its synthesis and purification provides crucial context for experimental work.

Synthesis Overview

3-Aminophenol is commonly synthesized via the reduction of 3-nitrophenol.[2] Subsequent treatment with hydrochloric acid yields the hydrochloride salt. An alternative industrial method involves the caustic fusion of 3-aminobenzenesulfonic acid.[2] A laboratory-scale synthesis can also be achieved through the dehydrogenation of 3-amino-2-cyclohexene-1-one using a palladium-on-carbon catalyst.[6]

The overall workflow from synthesis to structural characterization is a multi-step process requiring careful validation at each stage.

Caption: Workflow for obtaining and analyzing 3-Aminophenol HCl.

Recommended Recrystallization Protocol

Causality: Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, an ethanol/water mixture is effective. The compound is highly soluble in hot solvent but significantly less soluble at lower temperatures, allowing for the selective crystallization of the pure product while impurities remain in the mother liquor.

Methodology:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol. If the solution is not clear, add hot deionized water dropwise until a clear solution is achieved.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.

-

Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The resulting pure, crystalline product should have a sharp melting point.

Spectroscopic and Crystallographic Structure

The definitive molecular structure is elucidated through a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.

Molecular Connectivity: The Ion Pair

In its solid state and in polar solvents, this compound exists as an ion pair: the 3-hydroxyphenylammonium cation and the chloride anion. The acidic proton from HCl protonates the basic nitrogen atom of the amino group, forming an ammonium salt (-NH₃⁺).

Caption: 2D representation of the 3-hydroxyphenylammonium cation and chloride anion.

Spectroscopic Characterization

Spectroscopic data provides confirmation of the functional groups and the electronic environment of the atoms within the molecule.[7][8][9]

-

¹H NMR Spectroscopy: In a solvent like D₂O, the spectrum is characteristic. The aromatic protons appear as complex multiplets, shifted downfield due to the electron-withdrawing effects of both the -OH and -NH₃⁺ groups. The protons of the ammonium group are typically exchanged with the deuterium in the solvent and may not be visible or appear as a broad singlet.

-

¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the aromatic carbons, as the meta-substitution pattern makes them all chemically non-equivalent. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the ammonium group (C-NH₃⁺) are typically shifted significantly downfield.

-

FT-IR Spectroscopy: The infrared spectrum provides key information about functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-H Stretch: The -NH₃⁺ group gives rise to a broad, strong absorption in the 2800-3200 cm⁻¹ region, often with multiple smaller peaks (overtones), which overlaps with the C-H stretching bands.

-

Aromatic C=C Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

X-Ray Crystallography Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[10][11] Studies on related compounds, like p-aminophenol hydrochloride, reveal that the solid-state structure is dominated by an extensive network of hydrogen bonds.[12]

Key Structural Insights: In the crystal lattice of this compound, the ammonium group (-NH₃⁺) and the hydroxyl group (-OH) act as hydrogen bond donors. The chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group act as hydrogen bond acceptors.[13] This creates a robust, three-dimensional network.

-

N-H···Cl Hydrogen Bonds: The primary and strongest interactions are expected between the positively charged ammonium group and the chloride anions.

-

O-H···Cl Hydrogen Bonds: The phenolic hydroxyl group also participates in hydrogen bonding with the chloride anions.

-

O-H···O Hydrogen Bonds: It is also possible for the hydroxyl group of one molecule to interact with the hydroxyl group of a neighboring molecule.

This intricate network of non-covalent interactions dictates the crystal packing, melting point, and stability of the solid.[14]

Caption: Simplified hydrogen bonding network in the crystal lattice.

Conclusion and Applications

The molecular structure of this compound is defined by the ionic interaction between the 3-hydroxyphenylammonium cation and the chloride anion. This structure is stabilized in the solid state by a comprehensive network of N-H···Cl and O-H···Cl hydrogen bonds. Spectroscopic analysis provides a reliable method for confirming its identity and purity. A thorough understanding of this structure is essential for professionals in drug development and materials science, as it directly influences the compound's reactivity as a synthetic precursor, its stability, and its handling properties.[15][16]

References

- This compound | CAS#:51-81-0 | Chemsrc. [Link]

- 3-Aminophenol | C6H7NO | CID 11568 - PubChem.

- This compound | C6H8ClNO | CID 12231984 - PubChem.

- 3-AMINOPHENOL EXTRA PURE MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]

- 3-AMINO PHENOL - Suvchem Labor

- 3-Aminophenol - Wikipedia. Wikipedia. [Link]

- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Method for the manufacture of 3-aminophenol - Google Patents.

- Preparation of 3-aminophenol - PrepChem.com. PrepChem. [Link]

- Showing metabocard for 3-Aminophenol (HMDB0245818) - Human Metabolome Database.

- Phenol, 3-amino- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- X-ray crystallography - Wikipedia. Wikipedia. [Link]

- 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray.

- B.Sc. (H) Chemistry - Delhi University. Delhi University. [Link]

- Powder diffraction investigations of some organic hydrochlorides. Cambridge University Press. [Link]

- (a) Hydrogen bonding in the crystal structure of p-aminophenol... - ResearchGate.

- Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. The Royal Society. [Link]

- X-Ray Crystallography of Chemical Compounds | Request PDF - ResearchGate.

- Cortisone and cortisol break hydrogen-bonding rules to make a drug–prodrug solid solution.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:51-81-0 | Chemsrc [chemsrc.com]

- 5. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(51-81-0) IR Spectrum [m.chemicalbook.com]

- 8. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]

- 9. Phenol, 3-amino- [webbook.nist.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lobachemie.com [lobachemie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Aminophenol Hydrochloride from 3-Nitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-aminophenol hydrochloride, a critical intermediate in the pharmaceutical and chemical industries, through the reduction of 3-nitrophenol. The document elucidates the underlying chemical principles, presents a detailed and field-proven experimental protocol using a classic tin and hydrochloric acid reduction method, emphasizes critical safety protocols, and outlines methods for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this fundamental organic transformation.

Introduction: Significance of 3-Aminophenol

3-Aminophenol is a versatile aromatic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group. This unique bifunctional nature makes it a valuable precursor in a multitude of industrial applications.[1] It serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, it is an essential intermediate for producing fluorescent dyes like rhodamine B and is also utilized in hair dye formulations and as a stabilizer for certain polymers.[2] Given its industrial importance, a reliable and well-understood synthetic route is paramount. The reduction of the nitro group in 3-nitrophenol is one of the most direct and common methods for its preparation.[2] This guide focuses on its conversion to the hydrochloride salt, which often exhibits greater stability and is a common form for storage and further reactions.

The Core Transformation: Reduction of the Nitro Group

The conversion of an aromatic nitro compound to its corresponding amine is a cornerstone reaction in organic synthesis.[3] Several methodologies exist for this transformation, including catalytic hydrogenation (e.g., using Pd/C, Pt/C, or Raney Nickel) and metal-acid reductions.[4][5][6][7]

-

Catalytic Hydrogenation: This method is often clean and efficient but may require specialized equipment like a Parr shaker to handle hydrogen gas under pressure.[6][7] Furthermore, catalysts like Palladium on Carbon (Pd/C) can sometimes be incompatible with other functional groups that might also be reduced.[4][8]

-

Metal-Acid Systems: The use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic, robust, and highly effective method.[3][4] The Sn/HCl system, in particular, is a well-established procedure for reducing nitroarenes to anilinium salts.[9] It is particularly advantageous as it proceeds readily under accessible laboratory conditions and is tolerant of many other functional groups.[4]

This guide will focus on the Sn/HCl reduction due to its reliability and accessibility.

Unveiling the Mechanism: Sn/HCl Reduction

The reduction of a nitro group with tin metal in hydrochloric acid is a multi-step process involving a series of proton-coupled electron transfers.[9] The metal (Sn) acts as the electron source (reductant), while the concentrated HCl provides the necessary protons.[9][10]

The generally accepted mechanism proceeds through the following key intermediates:[3][9]

-

Activation: The nitro group is first protonated by the strong acid (HCl), making it more susceptible to electron transfer.

-

Initial Reduction: Tin metal donates electrons, reducing the protonated nitro group to a nitroso intermediate (-NO).

-

Further Reduction: The nitroso group is rapidly reduced further to a hydroxylamine intermediate (-NHOH).

-

Final Conversion: The hydroxylamine is finally reduced to the corresponding amine (-NH₂).

Under the strongly acidic conditions of the reaction, the newly formed amino group is immediately protonated to form the anilinium salt, in this case, the 3-hydroxyanilinium chloride (this compound).[9] This protonation is crucial as it deactivates the amine, preventing it from participating in undesired side reactions.[9]

The overall stoichiometry for the reduction of a nitro group using tin and HCl is: Ar-NO₂ + 3 Sn + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₂ + 2 H₂O[3]

Visualizing the Synthesis Pathway

The following diagram illustrates the key stages of the transformation from the starting material to the final product.

Caption: Workflow for the reduction of 3-Nitrophenol to this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 3-Nitrophenol | 139.11 | 10.0 | 0.072 | 1.0 |

| Tin (Sn), granular | 118.71 | 25.6 | 0.216 | 3.0 |

| Hydrochloric Acid (conc., ~37%) | 36.46 | ~50 mL | ~0.6 | ~8.3 |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |

| Deionized Water | 18.02 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: Place 10.0 g (0.072 mol) of 3-nitrophenol and 25.6 g (0.216 mol) of granular tin into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Initiating the Reaction: In a fume hood, slowly add 50 mL of concentrated hydrochloric acid to the flask in portions through the condenser. The addition is exothermic, and the reaction mixture will heat up. If the reaction becomes too vigorous, cool the flask in an ice-water bath.

-

Causality Note: The reaction is initiated by the acid reacting with the tin and protonating the nitro group.[9] Controlling the initial exotherm is critical to prevent the reaction from boiling over.

-

-

Heating and Reflux: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the tin metal and a change in the color of the solution.

-

Work-up: Neutralization: After the reaction is complete (most of the tin has reacted), cool the flask to room temperature. A precipitate of a complex tin salt may be present. Carefully decant the acidic solution away from any unreacted tin.

-

Basification: Cool the acidic solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 8 M NaOH) until the solution is strongly basic (pH > 10, check with pH paper). This step will precipitate tin hydroxides and liberate the free 3-aminophenol base.[9]

-

Isolation of Free Amine (Optional/Intermediate Step): The free 3-aminophenol can be isolated at this stage by steam distillation or solvent extraction (e.g., with ethyl acetate). However, to directly obtain the hydrochloride salt, proceed to the next step.

-

Filtration: Filter the basic mixture through a Buchner funnel to remove the tin hydroxide precipitate. Wash the precipitate with a small amount of cold water. Collect the filtrate, which now contains the dissolved 3-aminophenol.

-

Formation of Hydrochloride Salt: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~ 2-3). The this compound will precipitate as it is less soluble in the acidic aqueous solution.

-

Final Isolation and Drying: Collect the precipitated this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol to aid in drying. Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Safety and Handling

Proper safety precautions are non-negotiable when performing this synthesis.

-

3-Nitrophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. It is also toxic to aquatic life.[11][12] Always handle in a fume hood and wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[11]

-

3-Aminophenol / Hydrochloride: Harmful if swallowed or inhaled.[13][14][15] Can cause skin sensitization.[11] Avoid creating dust. All handling should be done with appropriate PPE.[13]

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Must be handled in a fume hood with extreme care.

-

Sodium Hydroxide: Corrosive and causes severe burns. The process of dissolving NaOH and neutralizing the reaction mixture is highly exothermic and requires external cooling.

-

General Precautions: The reaction itself is exothermic. Ensure a cooling bath is readily available. All waste, including the tin hydroxide precipitate, must be disposed of as hazardous waste according to local, state, and federal regulations.[11][13]

Product Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

-

Melting Point: Determine the melting point of the dried product and compare it to the literature value. Pure 3-aminophenol has a melting point of 120-124 °C.[14] The hydrochloride salt will have a different, distinct melting point.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups.

-

The broad O-H and N-H stretching bands are expected in the 3200-3600 cm⁻¹ region.

-

The N-H bend of the primary amine salt (NH₃⁺) will appear around 1500-1600 cm⁻¹.

-

Aromatic C-H and C=C stretching bands will be present.

-

The characteristic nitro group peaks (around 1530 and 1350 cm⁻¹) from the starting material should be absent.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating -OH and electron-withdrawing -NH₃⁺ groups. The protons of the hydroxyl and ammonium groups are also observable, though their signals can be broad and may exchange with solvent protons.[16][17]

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, confirming the structure of the product.

-

Conclusion

The reduction of 3-nitrophenol using tin and hydrochloric acid is a classic and effective method for the synthesis of this compound. This guide provides the necessary theoretical background, a detailed experimental workflow, and critical safety information to enable researchers to perform this synthesis confidently and safely. Proper characterization of the final product is essential to validate the success of the transformation. This foundational reaction remains a vital tool in the arsenal of synthetic chemists in both academic and industrial settings.

References

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

- Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Nitro Reduction - Common Conditions. [Link]

- Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. [Link]

- Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. [Link]

- IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid...

- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]

- Analysis of p-Nitrophenol Reduction - Science and Educ

- Phenol, 3-amino- - NIST WebBook. [Link]

- Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology - ResearchG

- 3-Aminophenol - Wikipedia. [Link]

- Safety Data Sheet: 3-Nitrophenol - Carl ROTH. [Link]

- Safety d

- 3-Aminophenol | C6H7NO - PubChem. [Link]

- Catalytic hydrogenation of nitrophenol - Google P

- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). [Link]

- This compound | C6H8ClNO - PubChem. [Link]

- Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species | ACS Omega. [Link]

- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. [Link]

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818)

- Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol.

- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Public

- Method for preparing single alkyl amino phenol

- Schematic mechanism for conversion of p-nitrophenol to p-amino phenol.

- Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). [Link]

- Preparation of 3-aminophenol - PrepChem.com. [Link]

- Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE - Vedantu. [Link]

- What are the best reagents to reduce aromatic nitro to amine?

- Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol

- What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. [Link]

- Figure S1k: 1 H NMR (400 MHz, DMSO) of 3-aminophenol (11P) 12....

- Stepwise reduction of p-nitrophenol - Google P

- Catalytic hydrogen

- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. orgosolver.com [orgosolver.com]

- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. 3-Aminophenol(591-27-5) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Aminophenol Hydrochloride for Pharmaceutical and Research Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Aminophenol Hydrochloride (3-APH HCl), a key chemical intermediate in various synthetic and pharmaceutical processes. The document details its solubility profile in aqueous systems and a range of organic solvents, explores the fundamental physicochemical principles governing its dissolution, and presents standardized, robust protocols for experimental solubility determination. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven methodologies to support formulation development, process optimization, and quality control.

Introduction to this compound

This compound (CAS No. 51-81-0) is the hydrochloride salt of 3-aminophenol.[1][2] The presence of the ionizable amino group, the weakly acidic phenolic hydroxyl group, and its salt form imparts a distinct solubility profile that is critical to its application.[1] Understanding this profile is paramount for its use in applications ranging from a starting material in the synthesis of active pharmaceutical ingredients (APIs) to its inclusion in hair dye formulations.[1][2]

Chemical and Physical Properties:

-

Chemical Formula: C₆H₈ClNO[1]

-

Appearance: White to off-white crystalline solid.[1]

-

pKa: The parent compound, 3-aminophenol, has two pKa values: 4.37 (for the amino group) and 9.82 (for the phenolic group) at 20°C.[4][5] This amphoteric nature is fundamental to its pH-dependent solubility.

Fundamentals of Solubility

The dissolution of 3-APH HCl is governed by the interplay of its ionic nature and the polarity of the solvent. As an amine salt, it readily dissociates in polar solvents, particularly water, into a protonated aminophenol cation and a chloride anion. This ionization is the primary driver of its high aqueous solubility.

The solubility is significantly influenced by:

-

pH: The pH of the aqueous medium dictates the ionization state of the molecule. In acidic to neutral pH, the amino group is protonated (-NH3+), enhancing water solubility. In alkaline conditions (pH > 9.82), the phenolic hydroxyl group deprotonates (-O-), which can also increase solubility, while the amino group may be deprotonated to its less soluble free base form.

-

Temperature: Generally, solubility in aqueous and most organic solvents is endothermic, meaning solubility increases with temperature.[6] However, this relationship must be determined empirically for specific solvent systems.

-

Solvent Polarity: Following the "like dissolves like" principle, polar solvents are most effective at dissolving 3-APH HCl. Its solubility decreases significantly in non-polar organic solvents.

Solubility Profile of this compound

Precise quantitative data for 3-APH HCl is not always available in the literature; however, a qualitative and semi-quantitative profile can be constructed from various sources and by analogy to its parent compound, 3-aminophenol.

Aqueous Solubility

3-APH HCl exhibits good solubility in water.[1] This is expected for a hydrochloride salt, which is highly ionized.[6] While specific g/100mL data for the hydrochloride salt at various temperatures is not extensively published, the parent 3-aminophenol has a reported aqueous solubility of 26.3 g/L at 20°C.[5] The salt form is anticipated to be significantly more soluble. The solubility is also temperature-dependent, generally increasing as the temperature rises.[6][7]

Solubility in Organic Solvents

The solubility in organic solvents is a direct function of the solvent's polarity and its ability to interact with the ionic salt.

| Solvent Class | Solvent Example | Observed Solubility | Rationale for Interaction |

| Polar Protic | Water (H₂O) | Good / High[1] | Excellent hydrogen bonding and ion-dipole interactions. |

| Methanol (CH₃OH) | Soluble[8] | Strong hydrogen bonding and polarity support dissolution. | |

| Ethanol (C₂H₅OH) | Soluble[1] | Similar to methanol, effective at solvating the ionic components. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | High polarity and ability to solvate cations effectively. |

| Acetone (C₃H₆O) | Limited / Some Solubility[1][8] | Moderate polarity allows for some dissolution, but less effective than protic solvents. | |

| Non-Polar | Toluene, Hexane | Very Slightly Soluble / Insoluble | Lack of polarity and hydrogen bonding capability prevents effective solvation of the ionic salt. |

Note: "Soluble" and "Limited Solubility" are qualitative terms. For precise process design, experimental determination is required.

Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a systematic experimental approach is essential. The Equilibrium Shake-Flask Method is the gold standard, recognized by regulatory bodies like the OECD.[9][10][11]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute (3-APH HCl) in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[12] Once saturation is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.[13]

Diagram of the Shake-Flask Workflow

Caption: A generalized workflow for determining equilibrium solubility.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of 3-APH HCl in a specified solvent at 25°C.

Materials:

-

This compound (purity > 98%)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, chemically compatible, e.g., PTFE)

-

Calibrated analytical balance and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer[14]

Methodology:

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of 3-APH HCl to a known volume of solvent until no more solid dissolves visually. This helps in determining the amount of excess solid to use in the main experiment.[9]

-

Preparation: Into at least three separate vials, add an amount of 3-APH HCl that is estimated to be at least 5 times the approximate solubility (e.g., 500 mg if solubility is estimated at 100 mg/mL).[15] This ensures an excess of solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (at 25°C) into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (25 ± 0.5°C). Agitate the vials for a predetermined time (typically 24 to 48 hours).

-

Expert Insight: The goal is to reach a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. An initial 24-hour period is common, but for some compounds, 48 or even 72 hours may be necessary. To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[15]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials.

-

Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative of the bulk solution.

-

-

Quantification:

-

Accurately prepare a series of dilutions of the filtered saturated solution using the same solvent.

-

Quantify the concentration of 3-APH HCl in the diluted samples using a validated analytical method, such as HPLC-UV.[14][16][17] A calibration curve must be prepared using standards of known concentration.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final result in units such as mg/mL or g/100 mL, specifying the temperature.

Visualization of pH-Dependent Solubility

The solubility of 3-APH HCl is intrinsically linked to its ionization state, which is controlled by the solution's pH relative to the compound's pKa values.

Caption: Relationship between pH and the dominant ionic species of 3-aminophenol.

Conclusion

This compound is a polar, water-soluble compound, with its solubility profile being highly dependent on the solvent's polarity and the pH of the aqueous medium. While qualitative data indicates good solubility in water and polar protic solvents like ethanol, and limited solubility in less polar organic solvents, precise quantitative data for specific applications must be determined empirically. The standardized shake-flask method provides a robust and reliable framework for generating this critical data, enabling scientists to optimize formulations, control reaction conditions, and ensure the quality and efficacy of their final products.

References

- Smolecule. (n.d.). This compound | 51-81-0.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 105: Water Solubility.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Phytosafe. (n.d.). OECD 105.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Guidechem. (n.d.). 3-Aminophenol 591-27-5 wiki.

- Wikipedia. (n.d.). 3-Aminophenol.

- Solubility of Things. (n.d.). 4-Aminophenol hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-(Aminomethyl)phenol.

- HOPEMAX. (2025). What solvents can dissolve 3 - Aminophenol well?.

- PubChem. (n.d.). 3-Aminophenol.

- ResearchGate. (n.d.). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol.

- ChemicalBook. (2025). 3-Aminophenol | 591-27-5.

- Sigma-Aldrich. (n.d.). 3-Aminophenol PESTANAL®, analytical standard.

- Brega, A., Prandini, P., Amaglio, C., & Pafumi, E. (1990). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography.

- TOKU-E. (n.d.). Solubility Data Resource.

- Sigma-Aldrich. (n.d.). This compound | 51-81-0.

- Merck Millipore. (n.d.). 3-Aminophenol CAS 591-27-5 | 800420.

- PubChem. (n.d.). This compound.

- Journal of Chemical & Engineering Data. (2021). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents.

- Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.

- BenchChem. (2025). The Solubility Profile of 3-Aminothiophenol: A Technical Guide.

- Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature.

Sources

- 1. Buy this compound | 51-81-0 [smolecule.com]

- 2. This compound | C6H8ClNO | CID 12231984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51-81-0 [sigmaaldrich.com]

- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 8. hopemaxchem.com [hopemaxchem.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminophenol hydrochloride melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties of 3-Aminophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 51-81-0) is an organic compound with the chemical formula C₆H₈ClNO.[1] As the hydrochloride salt of 3-Aminophenol, it is a key intermediate and building block in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its physical state at room temperature is typically a white to off-white or light brown crystalline powder.[1] A thorough understanding of its thermal properties, specifically its melting and boiling points, is paramount for its effective use in research and development. These parameters dictate storage conditions, reaction parameters, and formulation strategies, and provide insight into the compound's stability and purity.

This guide provides a comprehensive analysis of the melting and boiling points of this compound, detailing the theoretical basis for these properties and the experimental methodologies used for their precise determination.

Physicochemical and Thermal Properties